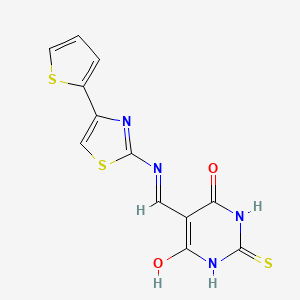

5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Descripción

This compound belongs to the dihydropyrimidine-dione (DHPM) family, a class of heterocyclic molecules renowned for their diverse biological and photophysical properties. Its core structure features a 2-thioxodihydropyrimidine-4,6-dione scaffold, substituted with a thiophene-thiazole hybrid moiety via an aminomethylene linker.

Propiedades

IUPAC Name |

6-hydroxy-2-sulfanylidene-5-[(E)-(4-thiophen-2-yl-1,3-thiazol-2-yl)iminomethyl]-1H-pyrimidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4O2S3/c17-9-6(10(18)16-11(19)15-9)4-13-12-14-7(5-21-12)8-2-1-3-20-8/h1-5H,(H3,15,16,17,18,19)/b13-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTQTJOWWLUUFN-YIXHJXPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound of significant interest due to its potential biological activities. This article aims to summarize the available data regarding its biological properties, including its synthesis, mechanisms of action, and therapeutic potential.

The compound has a molecular formula of and a molecular weight of 336.4 g/mol. Its structure consists of a thiazole ring, a thiophenyl group, and a dihydropyrimidine moiety, which contribute to its unique biological activities .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiazole derivatives. For example, the reaction pathway may include the condensation of thiourea derivatives with various aldehydes followed by cyclization processes that yield the final product .

Antimicrobial Activity

Studies have shown that compounds related to 5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine exhibit notable antimicrobial properties. For instance, derivatives containing thiazole and thiophen groups have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibitory effects .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the modulation of key signaling pathways. The presence of the thiazole moiety is believed to enhance its cytotoxic effects against tumor cells .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. The structure-activity relationship (SAR) studies suggest that modifications in the substituents can significantly affect its inhibitory potency .

Case Studies and Research Findings

- Antimicrobial Studies : A recent study evaluated several thiazole-based derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophenyl substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells), 5-(((4-(thiophen-2-yl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine was found to significantly reduce cell viability at micromolar concentrations, suggesting a promising avenue for further development as an anticancer agent .

- Enzyme Inhibition Studies : The compound was tested for AChE inhibition using Ellman's assay, revealing an IC50 value indicating moderate inhibition compared to standard inhibitors like donepezil. This suggests potential therapeutic applications in treating Alzheimer's disease .

Comparación Con Compuestos Similares

The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, spectral properties, thermal stability, and functional applications.

Key Observations :

- Substituent Diversity : The target compound’s thiophene-thiazole substituent distinguishes it from analogues with simpler aryl groups (e.g., dimethoxybenzylidene in or pyrazolyl in ). This hybrid structure may enhance π-stacking interactions or binding affinity in biological systems.

- Spectral Signatures : IR spectra consistently show C=O (1710–1713 cm⁻¹) and C=S (1670–1675 cm⁻¹) stretches across derivatives, confirming the DHPM core .

Table 2: Thermal and Functional Comparison

Key Observations :

- Thermal Stability: Thienothiophene-DHPM derivatives (e.g., IIc) exhibit high thermal stability (>250°C), making them suitable for optoelectronic applications . The target compound’s stability is likely comparable due to its rigid heterocyclic framework.

- Functional Potential: While DHPM derivatives are explored as calcium channel blockers and antimicrobial agents , thienothiophene-DHPM hybrids (e.g., IIc) demonstrate exceptional fluorescence, suggesting the target compound could be tailored for imaging or light-emitting devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.